Deferasirox Methyl Ester-d3 is a deuterated derivative of deferasirox, a medication primarily used to treat chronic iron overload due to blood transfusions in patients with conditions like thalassemia and sickle cell disease. This compound is significant for its role in research and clinical applications, particularly in pharmacokinetic studies where isotopically labeled compounds are essential for accurate quantification and tracking of drug metabolism in biological systems.
Deferasirox Methyl Ester-d3 is synthesized from deferasirox, which itself is produced through a multi-step chemical process. The compound is available from various chemical suppliers, including LGC Standards and Anax Laboratories, which provide certified reference materials for analytical purposes .
Deferasirox Methyl Ester-d3 belongs to the class of chelating agents, specifically designed to bind excess iron in the body. It is classified under small molecules due to its low molecular weight and simple structure compared to larger biologics or macromolecules.
The synthesis of Deferasirox Methyl Ester-d3 typically involves the following steps:
The synthetic pathway may include:
Deferasirox Methyl Ester-d3 has a similar structure to deferasirox but includes deuterium substitutions. The molecular formula can be represented as CHDNO, indicating the presence of three deuterium atoms.
The structural representation can be illustrated as follows:
Deferasirox Methyl Ester-d3 participates in various chemical reactions typical of chelating agents, including:
The reaction kinetics can be studied using spectroscopic methods to determine binding affinities and stability constants for iron complexes formed with deferasirox Methyl Ester-d3.
The mechanism by which Deferasirox Methyl Ester-d3 exerts its effects involves:
Studies have shown that deferasirox derivatives exhibit linear pharmacokinetics within therapeutic ranges, making them effective for managing chronic iron overload .
Relevant data regarding solubility and stability can be critical for formulation development in pharmaceutical applications .
Deferasirox Methyl Ester-d3 serves several important roles in scientific research:
Deferasirox Methyl Ester-d3 (methyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate-d3) features site-specific deuterium labeling at three critical positions within its molecular framework. The primary deuteration occurs at the methyl ester moiety (–OCD₃), replacing all three hydrogen atoms with deuterium [5] [8]. Additional deuterium enrichment is anticipated at exchangeable phenolic hydrogens of the ortho-hydroxy groups (C₆H₄OD), though this varies with solvent conditions [7]. The triazole ring itself remains non-deuterated, preserving its native electronic properties while facilitating isotopic tracing.
The molecular architecture comprises a central 1,2,4-triazole unit bridging two 2-hydroxyphenyl groups and a para-substituted benzoic acid methyl ester. Deuterium labeling introduces a mass shift of +3 Da (molecular weight 390.39 g/mol vs. 387.39 g/mol for the protio form) while maintaining identical covalent geometry [4] [5]. The ortho-hydroxy groups enable intramolecular hydrogen bonding, which may be perturbed by deuterium substitution due to isotopic mass effects on vibrational frequencies and bond stability.
Table 1: Deuterium Incorporation Sites in Deferasirox Methyl Ester-d3
Site | Functional Group | Deuteration Effect |
---|---|---|
Methyl Ester | –OCD₃ | Altered vibrational modes (FTIR C-H stretch absent) |
Ortho-Hydroxy Groups | C₆H₄OD | Modified H-bond dynamics; NMR exchange rate changes |
Triazole Ring | N–CH=N | No direct substitution; isotopic neighbor effects |
Deuteration induces subtle but measurable changes in molecular dynamics:
¹H-NMR spectra confirm deuterium incorporation through specific signal losses:
¹³C-NMR and 2D experiments (HSQC, HMBC) reveal isotopic shifts:
Table 2: Key NMR Signatures of Deferasirox Methyl Ester-d3
Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
---|---|---|---|
¹³C (CD₃) | 52.8 | Triplet (J = 19 Hz) | Methyl ester |
¹H (Ar–OH) | 10.2–12.0 | Broad (diminished) | Phenolic hydrogens |
¹³C (C-1) | 167.5 | Singlet | Ester carbonyl |
¹³C (C-2') | 152.1 | Singlet | Triazole C-3/C-5 |
HRMS (ESI⁺) of the deuterated compound shows a molecular ion at m/z 391.1520 [M+H]⁺ (theoretical 391.1523 for C₂₂H₁₄D₃N₃O₄⁺), confirming deuterium incorporation [4] [7]. Key diagnostic fragments include:
Collision-induced dissociation (CID) pathways demonstrate altered fragmentation efficiency:
Table 3: HRMS Fragmentation Profile
m/z (Observed) | Fragment Ion | Mass Error (ppm) | Deuteration Site |
---|---|---|---|
391.1520 | [M+H]⁺ | -0.8 | Global |
374.1 | [M+H–OD]⁺ | -1.2 | Phenolic |
359.1 | [M+H–C₆H₄O₂]⁺ | -0.6 | Benzoate |
121.0 | [HO–C₆H₄–COOH]⁺ (salicylic acid) | -1.1 | None |
CAS No.: 24622-61-5
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9